Product packaging for Calycanthoside(Cat. No.:CAS No. 483-91-0)

Calycanthoside

Cat. No.: B053223
CAS No.: 483-91-0
M. Wt: 384.3 g/mol
InChI Key: IKUQEFGEUOOPGY-QSDFBURQSA-N
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Description

Calycanthoside is a flavonoid glycoside, specifically a luteolin glucoside, naturally occurring in various plant species including those from the Calycanthaceae family. This compound serves as a valuable reference standard in phytochemical and analytical research for the identification and quantification of flavonoids in complex plant extracts using techniques such as HPLC and LC-MS. Its primary research value lies in its documented biological activities, which are of significant interest in pharmacological studies. This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models. Furthermore, it exhibits antioxidant capabilities by effectively scavenging free radicals, thereby protecting cellular components from oxidative damage. Recent investigations also suggest potential neuroprotective and anti-cancer effects, making it a compound of interest for studying underlying molecular mechanisms in cell proliferation, apoptosis, and signal transduction pathways, particularly those involving NF-κB and MAPK. Researchers utilize this compound to explore its structure-activity relationships and its role as a lead compound in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O10 B053223 Calycanthoside CAS No. 483-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQEFGEUOOPGY-QSDFBURQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031715
Record name Isofraxidin-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-91-0
Record name Calycanthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofraxidin-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calycanthoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Phytogeographical Distribution of Calycanthoside

Primary Botanical Sources of Calycanthoside

Research has pinpointed several key plant species as natural sources of this compound. These plants belong to different families and are found in distinct phytogeographical zones, primarily within Asia.

Calycanthus chinensis, commonly known as the Chinese Sweetshrub, is a deciduous shrub native to southeastern China. wikipedia.org It is found in the wild in wooded hillsides, particularly in the Zhejiang Province. opentuinopdehaar.nl While the Calycanthaceae family, to which this plant belongs, is known for producing a variety of alkaloids, specific phytochemical studies detailing the isolation of this compound from Calycanthus chinensis were not prominently available in reviewed literature. nih.govbotanicohub.com The plant is noted for its large, white to pinkish, camellia-like flowers and glossy green leaves. missouribotanicalgarden.org

Botanical Profile: Calycanthus chinensis

Characteristic Description
Common Name Chinese Sweetshrub
Family Calycanthaceae
Native Range Southeastern China (Notably Zhejiang Province) opentuinopdehaar.nlmissouribotanicalgarden.org
Habitat Wooded hillsides

| Growth Habit | Deciduous shrub, 2-3 meters in height opentuinopdehaar.nl |

This compound has been successfully isolated from Angelica tenuissima, a plant species found in Korea. researchgate.net In a phytochemical investigation of the roots (radices) of A. tenuissima, this compound was one of eight compounds identified. researchgate.net This plant is utilized in traditional medicine in the region for various ailments. researchgate.net The roots of this species are known to contain a variety of chemical constituents, including phthalides, coumarins, and phenylpropanoids. researchgate.net

Identified Compounds in the Roots of Angelica tenuissima

Compound Number Compound Name
1 3-butylidene-4-hydroxyphthalide
2 senkyunolide B
3 senkyunolide C
4 wallichilide
5 This compound
6 2-methoxy-2-(4c-hydroxyphenyl)ethanol
7 succinic acid
8 docosanoic acid

Source: Nam, J., Kang, U., & Seo, E. (2014). Chemical Constituents of the Radices of Angelica tenuissima. researchgate.net

Eleutherococcus senticosus, also known as Siberian Ginseng, is a key botanical source of this compound. It is considered one of the plant's primary bioactive compounds. The species is a woody shrub native to Northeastern Asia, with a distribution that includes China, Japan, and Russia. nih.gov It typically grows in the undergrowth of mixed and coniferous mountain forests. nih.gov Phytochemical analyses have confirmed the presence of this compound in the roots of the plant.

The natural habitat of this species spans various altitudes, from several hundred to over 2,000 meters in China. researchgate.net The plant's ability to thrive in diverse soil types and its adaptogenic properties have made it a significant subject of phytochemical research. nih.gov

This compound is notably present in species of the Chimonanthus genus, which belongs to the Calycanthaceae family and is endemic to China. The compound has been identified in the dried roots of at least two species, which are used in the traditional Miao medicine known as Tiekuaizi. frontiersin.org

Chimonanthus nitens is an evergreen shrub native to central and southern China. Its leaves are often used to make a traditional herbal tea. The dried fine root of this species is a source for the Miao medicine Tiekuaizi. frontiersin.org A comprehensive review of this traditional medicine has suggested this compound as a potential quality marker (Q-Marker) due to its presence as a key secondary metabolite. nih.govfrontiersin.org This indicates its consistent detection in the plant's roots.

Chimonanthus praecox, or wintersweet, is a deciduous shrub also native to China, where it has been cultivated for over a millennium. ebben.nl Similar to C. nitens, its dried fine roots are used to prepare Tiekuaizi. frontiersin.org Consequently, this compound has been identified as a significant phytochemical component of this species as well. frontiersin.org Research has proposed this compound as one of several potential Q-Markers for establishing quality control standards for this traditional medicine, underscoring its reliable presence in the plant. nih.govfrontiersin.org

Botanical Sources of the Traditional Medicine Tiekuaizi

Species Common Name Family Part Used Key Finding
Chimonanthus nitens Calycanthaceae Dried fine root This compound is a potential Q-Marker nih.govfrontiersin.org

Occurrence within Chimonanthus Species

Presence in Chimonanthus grammatus

Chimonanthus grammatus, a member of the Calycanthaceae family, is a traditional herb found predominantly in the Ganzhou region of Jiangxi Province, China. Phytochemical analyses of this plant have identified this compound as one of its coumarin (B35378) constituents. Research has highlighted the antimicrobial properties of compounds isolated from Chimonanthus plants, with coumarins such as 5,6,7-trimethoxycoumarin, this compound, and xeroboside (B1674121) showing activity against Micrococcus lutus. This suggests a potential role for this compound in the plant's defense mechanisms.

Reported in Melastoma malabathricum

Melastoma malabathricum, a small shrub belonging to the Melastomataceae family, is widespread throughout Southeast Asia. It is a plant rich in a variety of phytochemicals, including flavonoids, tannins, saponins, triterpenes, and steroids, which contribute to its traditional medicinal uses. nih.govbiolib.cznih.gov While comprehensive studies have detailed numerous compounds within this species, the presence of this compound has not been explicitly reported in the available scientific literature. cabidigitallibrary.orgumpr.ac.idnih.govijpsjournal.comresearchgate.net

Isolation from Artemisia afra

Artemisia afra, commonly known as African wormwood, is a widespread species in the Asteraceae family, found across southern and eastern Africa. A significant finding in the phytochemistry of this plant has been the isolation of this compound, which is also known as isofraxidin-7-O-β-D-glucopyranoside, from its roots. This was the first time the compound was reported from this particular plant species. While this compound isolated from A. afra showed insignificant activity against a range of tested microorganisms, the plant itself is known for its diverse traditional medicinal applications.

Identification in Salsola Species

The genus Salsola, belonging to the Amaranthaceae family, comprises halophytic plants commonly known as Russian thistle or saltwort, distributed in arid and semi-arid regions of Central Asia, the Middle East, Africa, and Europe. Phytochemical investigations into the constituents of this genus have led to the identification of this compound. Specifically, it was isolated from the chloroform (B151607) fraction of a Salsola species, indicating its presence among the less polar compounds of the plant's extract.

Presence in Geniotrigona thoracica Stingless Bee Honey

Interestingly, the occurrence of this compound is not limited to the plant kingdom. It has been identified as a bioactive compound in the honey produced by the stingless bee Geniotrigona thoracica. This finding is significant as it suggests that the compound is transferred from the nectar of the plants foraged by these bees into the honey. The presence of this compound in this honey contributes to its complex chemical profile and potential biological activities.

Detection in Fungal Organisms (Boeremia exigua, Boeremia foveata)

Boeremia exigua (formerly Phoma exigua) and Boeremia foveata are fungal plant pathogens belonging to the Didymellaceae family. plantwiseplusknowledgebank.orgplantwiseplusknowledgebank.org They are known to produce a range of secondary metabolites, some of which have phytotoxic properties. nih.gov However, based on the current scientific literature, this compound has not been reported as a metabolite produced by or isolated from either Boeremia exigua or Boeremia foveata. nih.govbiolib.cznih.govplantwiseplusknowledgebank.org

Ecological and Chemotaxonomic Significance of this compound Distribution

The distribution of this compound across different and unrelated plant families such as Calycanthaceae, Asteraceae, and Amaranthaceae, as well as in a product of insect origin, holds both ecological and chemotaxonomic implications.

Chemotaxonomic Significance: Chemotaxonomy utilizes the chemical constituents of organisms to understand their relationships. The presence of specific compounds or classes of compounds can serve as markers for particular taxonomic groups. While this compound is found in diverse families, its occurrence within a specific genus or family can be of chemotaxonomic interest. For instance, the presence of various coumarins, including this compound, contributes to the chemical fingerprint of the genera in which they are found. However, its scattered distribution across distantly related families suggests that the biosynthetic pathways for this compound may have evolved independently multiple times (convergent evolution) or that the genetic basis for its production is ancient and has been lost in many intervening lineages.

Ecological Significance: The presence of this compound in plants is likely linked to their defense mechanisms. Coumarins as a class of secondary metabolites are well-known for their roles in plant-herbivore and plant-pathogen interactions. They can act as antifeedants, growth inhibitors, or toxins to a wide range of organisms, including insects and microorganisms. The antimicrobial activity of this compound reported in the context of Chimonanthus grammatus supports this ecological role. Its presence in Artemisia afra and Salsola species, which thrive in challenging environments, may also contribute to their resilience against biotic stresses.

The detection of this compound in the honey of Geniotrigona thoracica highlights a pathway for the transfer of plant secondary metabolites through the food chain. Foraging bees collect nectar containing these compounds, which then become a component of the honey. This not only influences the chemical composition and potential medicinal properties of the honey but also reflects the chemical ecology of the plants the bees are foraging on. It underscores the intricate connections between plants, insects, and the natural products derived from their interactions.

The widespread yet sporadic distribution of this compound underscores the complexity of secondary metabolite evolution and its importance in the adaptation of organisms to their environment.

Table of Natural Occurrence of this compound

OrganismFamily/ClassPart/ProductReference
Chimonanthus grammatusCalycanthaceaePlant
Artemisia afraAsteraceaeRoots
Salsola SpeciesAmaranthaceaePlant
Geniotrigona thoracicaApidaeHoney

Current Understanding of this compound Biosynthesis Pathways

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its complex chemical structure, which features a pyrroloquinoline core, a putative pathway can be proposed by examining the biosynthesis of other structurally related alkaloids and foundational metabolic pathways in plants. It is widely accepted that the core structure of such alkaloids is derived from aromatic amino acids. nih.govresearchgate.net

The foundational pathway for the biosynthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—is the shikimate pathway . nih.govnih.gov This essential metabolic route is present in plants, bacteria, and fungi but not in animals. frontiersin.orgimperial.ac.uk The shikimate pathway begins with the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are converted through seven enzymatic steps into chorismate . nih.govnih.gov

Chorismate stands as a critical branch-point intermediate. nih.gov From chorismate, separate sub-pathways lead to the synthesis of the three aromatic amino acids. Given the nitrogen-containing heterocyclic ring system in this compound, tryptophan is the most likely amino acid precursor. The biosynthesis of related pyrroloiminoquinone alkaloids, for example, is understood to arise from the oxidation of tryptamine, a decarboxylated derivative of tryptophan. nih.gov

The proposed, though not definitively proven, biosynthetic sequence for this compound likely involves the following general stages:

Shikimate Pathway : Production of chorismate from primary metabolites.

Aromatic Amino Acid Synthesis : Conversion of chorismate to tryptophan.

Formation of the Alkaloid Core : A series of complex, enzyme-mediated reactions, including decarboxylation, oxidation, cyclization, and condensation steps, would transform tryptophan into the intricate polycyclic core structure of this compound. The specific enzymes and intermediate molecules involved in these final steps for this compound remain a subject for future research.

This proposed pathway is based on established principles of natural product biosynthesis, where complex secondary metabolites are assembled from primary metabolic building blocks. researchgate.netfrontiersin.org

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Calycanthoside

Isolation Strategies for Calycanthoside from Natural Matrices

The initial and critical step in studying this compound involves its extraction and purification from the complex matrix of its natural source. Modern techniques offer enhanced efficiency, yield, and purity compared to traditional methods.

Application of Sophisticated Chromatographic Techniques

Chromatography is a cornerstone for the separation and purification of phytochemicals like this compound from intricate plant extracts. iipseries.orgjsmcentral.org Various chromatographic methods are employed, each leveraging different physicochemical properties of the compound to achieve separation. iipseries.org

Commonly, the process begins with column chromatography , a fundamental technique for the initial fractionation of the crude extract. iipseries.orgresearchgate.net In this method, a stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the extract is passed through it using a liquid mobile phase. researchgate.net Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. ijddr.in

For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is the technique of choice. iipseries.orgmdpi.com HPLC systems utilize high pressure to pass the solvent through columns containing smaller particle sizes, leading to superior separation of complex mixtures. iipseries.org Preparative HPLC, in particular, is crucial for obtaining larger quantities of the pure this compound needed for extensive biological and chemical analysis. iipseries.org Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and to guide the fractionation process. iipseries.orgjsmcentral.org

The selection of the appropriate chromatographic technique or a combination thereof is critical for navigating the chemical complexity of the plant matrix to isolate this compound in a pure form. iipseries.org

Ultrasound-Assisted Extraction (UAE) Approaches

To enhance the efficiency of the initial extraction process, Ultrasound-Assisted Extraction (UAE) has emerged as a powerful and green alternative to conventional methods. mdpi.comsrce.hr UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. mdpi.com This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. This disrupts the plant cell walls, facilitating the release of intracellular contents, including this compound, into the solvent. srce.hrresearchgate.net

Key advantages of UAE include reduced extraction times, lower solvent consumption, and often higher yields of the target compound compared to traditional techniques like maceration or Soxhlet extraction. srce.hr The process parameters, such as ultrasonic power, temperature, extraction time, and solvent-to-solid ratio, can be optimized to maximize the extraction efficiency of specific compounds. srce.hrmdpi.com For instance, studies have shown that adjusting factors like ethanol (B145695) concentration and solvent volume can significantly influence the yield of phenolic and flavonoid compounds. mdpi.com This technique's ability to operate under milder conditions also helps in minimizing the thermal degradation of sensitive compounds. mdpi.com

Spectroscopic and Spectrometric Characterization of this compound

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of organic molecules like this compound. hyphadiscovery.comnih.govnih.gov NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule. mdpi.com

A standard dataset for structure elucidation includes one-dimensional (1D) NMR spectra (¹H and ¹³C) and a suite of two-dimensional (2D) NMR experiments. hyphadiscovery.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Correlation Spectroscopy (COSY): A 2D NMR technique that identifies proton-proton (¹H-¹H) couplings, helping to establish connections between adjacent protons in a spin system. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This crucial 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). mdpi.com HMBC is instrumental in connecting different structural fragments of the molecule, such as the coumarin (B35378) core to the glucose unit in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other, providing insights into the relative stereochemistry and three-dimensional conformation of the molecule. hyphadiscovery.com

By carefully analyzing the data from these NMR experiments, scientists can piece together the complete chemical structure of this compound, including the connectivity of all atoms and its stereochemistry. hyphadiscovery.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and, consequently, the elemental composition of a compound. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com

This high precision allows for the calculation of a unique elemental formula for the molecule. bioanalysis-zone.com For this compound, HRMS data would confirm its molecular formula of C₁₇H₂₀O₁₀. nih.gov This information is vital and complementary to NMR data, as it provides the fundamental building blocks (the number of carbon, hydrogen, and oxygen atoms) that must be assembled to form the final structure. HRMS is also used in tandem with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the presence of the target compound. drug-dev.com

Integration of UPLC-Q-TOF-MS/MS and GC-MS for Profiling and Identification

The integration of advanced hyphenated analytical techniques provides a comprehensive approach to the chemical profiling and identification of compounds in natural extracts.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a highly sensitive and powerful tool for analyzing complex mixtures. nih.gov UPLC offers faster analysis times and higher resolution than conventional HPLC. nih.gov The Q-TOF mass spectrometer provides high-resolution mass data for both the parent ion (MS) and its fragmentation products (MS/MS). frontiersin.org By analyzing the fragmentation patterns, researchers can gain structural information about the molecule and confirm its identity. frontiersin.org This technique is particularly valuable for dereplication, the rapid identification of known compounds in an extract, and for the characterization of novel analogues. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique, primarily used for the analysis of volatile and semi-volatile compounds. mdpi.comfrontiersin.org While this compound itself is not typically analyzed by GC-MS due to its low volatility, this method can be used to profile other, smaller molecules present in the plant extract, providing a more complete chemical picture of the natural source. frontiersin.org In some cases, derivatization can be employed to make non-volatile compounds amenable to GC-MS analysis.

Purity Assessment and Quality Control of Isolated this compound

The purity of an isolated natural compound is a critical parameter that dictates its suitability for research and potential applications. Rigorous purity assessment and stringent quality control are therefore indispensable steps following the isolation and purification of this compound. These processes ensure the identity of the compound, quantify its concentration, and detect the presence of any impurities, such as residual solvents, co-extracted natural products, or degradation products. A multi-faceted analytical approach is typically employed to establish a comprehensive purity profile for the isolated this compound.

The quality control of isolated this compound relies on a combination of chromatographic and spectroscopic methods, often complemented by a mass balance approach for a thorough quantitative assessment. These methodologies ensure that the final product meets predefined specifications of identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. alfabiotech.netjocpr.com Purity levels are often reported to be greater than 98% or within a range of 95% to 99%. alfabiotech.netmedchemexpress.com The method typically utilizes a reversed-phase column (e.g., C18) with a mobile phase gradient, for instance, involving acetonitrile (B52724) and water. pillbuys.com Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). alfabiotech.net A DAD allows for the examination of UV spectra across a peak, which serves as a valuable tool for peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound. pillbuys.com

For a more absolute purity assignment, a mass balance approach can be implemented. mdpi.com This method involves the separate quantification of all possible impurities, with the purity of this compound being calculated by subtracting the total impurity content from 100%. This comprehensive assessment includes:

Structurally Related Impurities: Quantified using a validated HPLC-UV method. mdpi.com

Water Content: Determined by Karl Fischer coulometric titration. mdpi.com

Residual Solvents: Analyzed using techniques like Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS). mdpi.com

Non-Volatile Impurities: Measured via Thermogravimetric Analysis (TGA). mdpi.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as another powerful, non-destructive method for purity determination. mdpi.com By integrating the signals of this compound protons against those of a certified internal standard of known purity and concentration, a direct and accurate measurement of the mass fraction can be obtained without requiring a reference standard of this compound itself. jocpr.commdpi.com

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method during the purification process to monitor the separation of compounds. mdpi.com It is also employed in validation studies, for example, in determining the radiochemical purity of labeled compounds. nih.gov

General quality control procedures involve establishing clear specifications for the isolated this compound. epoptia.com This includes defining its identity, appearance, solubility, and purity limits. Each batch of isolated compound undergoes a series of tests to ensure it conforms to these specifications before release. epoptia.comamrepinspect.com

The table below summarizes the key analytical methods used for the purity assessment and quality control of this compound.

Table 1: Analytical Methodologies for Purity Assessment of this compound

Technique Purpose in Purity Assessment Key Parameters/Detectors Reference
High-Performance Liquid Chromatography (HPLC) Quantifies the main compound and detects organic/structurally related impurities.C18 column, Acetonitrile/Water gradient, Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD). alfabiotech.netjocpr.compillbuys.com
Quantitative Nuclear Magnetic Resonance (qNMR) Provides an absolute, direct measurement of purity by comparing the analyte signal to a certified internal standard.Use of an internal standard (e.g., benzoic acid), well-separated proton signals. jocpr.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies the compound based on its mass-to-charge ratio and helps in characterizing unknown impurities.Coupled with HPLC; provides molecular weight information. jocpr.commdpi.comresearchgate.net
Karl Fischer Titration Specifically quantifies the water content in the sample.Coulometric or volumetric titration. mdpi.com
Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) Identifies and quantifies residual volatile organic solvents from the purification process.Headspace sampler, GC column, Mass Spectrometer detector. mdpi.com
Thermogravimetric Analysis (TGA) Measures the content of non-volatile impurities by monitoring mass change with temperature.Controlled heating program in an inert atmosphere. mdpi.com
Thin-Layer Chromatography (TLC) Rapid qualitative monitoring of purification steps and impurity profiles.Silica gel plate, appropriate solvent system, UV visualization. mdpi.comnih.gov

Biological Activities and Pharmacological Potential of Calycanthoside

Anti-inflammatory Effects of Calycanthoside

The potential of this compound as an anti-inflammatory agent is a significant area of scientific inquiry. biosynth.com Research into its mechanisms of action suggests it may modulate cellular pathways that are central to the inflammatory response.

The anti-inflammatory properties of natural compounds are evaluated using a variety of established experimental models, both within living organisms (in vivo) and in controlled laboratory settings (in vitro).

In Vivo Models: A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents. explorationpub.comfrontiersin.org In this model, a substance called carrageenan is injected into the paw, causing swelling and inflammation. ayurvedjournal.com The effectiveness of a test compound is measured by its ability to reduce this swelling over time compared to a control group. ayurvedjournal.comnih.gov The reduction in edema is often expressed as a percentage of inhibition. nih.gov This model is valuable because the inflammatory response it induces occurs in two phases, allowing researchers to investigate the effects of a compound on different inflammatory mediators. frontiersin.org The later phase (after the first hour) is particularly relevant as it involves the infiltration of neutrophils and the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. frontiersin.orgimrpress.com

In Vitro Models: In vitro studies frequently use cell cultures, such as the murine macrophage cell line RAW 264.7. d-nb.infod-nb.info Macrophages are key immune cells that, when stimulated with substances like lipopolysaccharide (LPS), produce a range of inflammatory mediators. d-nb.infonih.gov LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response, including the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). diva-portal.org By treating LPS-stimulated macrophages with a compound of interest, researchers can measure its ability to inhibit the production of these inflammatory molecules. d-nb.info

These standard models are crucial for screening and characterizing the anti-inflammatory capacity of compounds like this compound.

This compound is understood to exert its anti-inflammatory effects by inhibiting key inflammatory mediators. biosynth.com The inflammatory cascade involves a complex interplay of signaling molecules, including nitric oxide (NO), prostaglandins, and cytokines.

Inflammatory stimuli, such as LPS, can induce the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-nb.info iNOS and COX-2 are responsible for the production of NO and prostaglandins, respectively. diva-portal.org Elevated levels of NO and Prostaglandin E2 (PGE2) are hallmarks of inflammatory conditions. d-nb.infonih.gov Research on various natural compounds has shown that they can suppress the production of NO and PGE2 by inhibiting the expression of the iNOS and COX-2 proteins. d-nb.infod-nb.info

Furthermore, the inflammatory response is driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines can amplify the inflammatory cascade. imrpress.commdpi.com Studies on plant-derived extracts have demonstrated the ability to significantly suppress the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages, suggesting a broad-spectrum anti-inflammatory effect. d-nb.infonih.gov The mechanism for this often involves the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which acts as a master regulator for the genes encoding these inflammatory mediators. d-nb.infonih.gov

Interleukin-6 (IL-6) is a pleiotropic cytokine that functions as both a pro-inflammatory and anti-inflammatory molecule, depending on the context. wikipedia.org In chronic inflammatory diseases, IL-6 is often considered a key pro-inflammatory mediator. youtube.com Therefore, the inhibition of IL-6 production is a significant therapeutic target. youtube.com

The production of IL-6 can be induced by various stimuli and is regulated by complex intracellular signaling pathways, including the PKA, PKC, and NF-κB pathways. nih.govnih.gov For instance, studies have shown that inhibiting the NF-κB signaling pathway can lead to a reduction in IL-6 production. nih.gov Research on other natural compounds, such as Calycosin and Calophyllolide, has demonstrated their ability to down-regulate the expression of IL-6 in response to inflammatory or hypoxic stimuli. nih.govnih.gov This suggests that compounds with similar structures or properties, like this compound, may also possess the ability to inhibit IL-6 production, potentially by interfering with its upstream signaling pathways. The suppression of IL-6 is a crucial aspect of controlling the sustained inflammatory responses that characterize many chronic conditions. youtube.com

Chronic inflammatory diseases represent a major global health challenge and include conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. nih.govki.se These diseases are characterized by persistent inflammation, where the immune system causes long-term damage to the body's own tissues. nih.gov This sustained inflammation involves a cascade of inflammatory cells and cytokines, leading to tissue destruction and disease progression. cellandgene.com

Because of its demonstrated anti-inflammatory properties, this compound is considered a compound of interest in the development of new treatments for chronic inflammatory diseases. biosynth.com Its potential to modulate key inflammatory mediators and cytokines, such as NO, PGE2, and IL-6, suggests it could help to break the cycle of chronic inflammation. biosynth.com By targeting the molecular pathways that underpin these diseases, compounds like this compound could offer new avenues for developing more precise and effective therapies. ki.se The ongoing research into natural compounds that can safely and effectively regulate the immune response is a promising frontier in medicine. cellandgene.comexplorationpub.com

Antioxidant Properties of this compound

In addition to its anti-inflammatory effects, this compound is recognized for its antioxidant properties, which enable it to counteract oxidative stress, a process implicated in cellular damage and various diseases. biosynth.com

A widely used method to evaluate the antioxidant capacity of a compound is the DPPH radical scavenging assay. mdpi.com This assay is popular because it is a relatively simple, quick, and reproducible spectrophotometric method. mdpi.com

The assay utilizes 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is a stable free radical molecule. wikipedia.org In its radical form, a solution of DPPH has a deep violet color and exhibits a strong absorption band at a specific wavelength (around 517 nm). peptidesciences.com When an antioxidant compound is added to the solution, it donates a hydrogen atom to the DPPH radical. This neutralizes the free radical, converting it to DPPH-H. The reduction of the DPPH radical leads to a color change from violet to a pale yellow, and the absorbance at 517 nm decreases. peptidesciences.com

The radical scavenging activity is quantified by measuring the decrease in absorbance. The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the solution. mdpi.comchemicalpapers.com A lower IC50 value indicates a higher antioxidant potency of the compound. researchgate.net This assay is a standard and valuable tool for quantifying the antioxidant potential of natural compounds like this compound.

Cellular Protection Against Oxidative Stress

While extensive research directly on this compound's role in cellular protection is still emerging, studies on its aglycone, isofraxidin (B1672238), provide significant insights into its potential antioxidant capabilities. Isofraxidin has demonstrated notable anti-oxidative properties. researchgate.net The biosynthesis of isofraxidin in the leaves of Fraxinus excelsior has been observed to increase significantly upon exposure to oxidative stress, suggesting a protective role. mdpi.com Furthermore, isofraxidin has shown free radical scavenging activity. mdpi.com Research indicates it can protect against apoptosis (cell death) and damage in human leukemia cells by regulating reactive oxygen species (ROS), which are central to oxidative stress. researchgate.net

Anticancer and Antitumor Potential of this compound

The potential of this compound in cancer therapy is an area of growing interest, with much of the current understanding derived from studies on its active component, isofraxidin. Isofraxidin, a coumarin (B35378), has been investigated for various pharmacological activities, including anticancer effects. mdpi.comnih.gov

Reported Efficacy in Specific Cancer Types: Prostate Cancer, Renal Cell Carcinoma, and Leukemia

Investigations into the anticancer effects of this compound's aglycone, isofraxidin, have yielded promising results against several types of cancer, particularly leukemia. mdpi.com

Leukemia: Isofraxidin has been shown to protect human leukemia cells from radiation-induced apoptosis and death by modulating pathways related to reactive oxygen species (ROS). researchgate.net It is suggested that isofraxidin can protect these cells from radiation-induced apoptosis through a ROS/mitochondria pathway, independent of the p53 tumor suppressor gene. phytopurify.com

Prostate Cancer and Renal Cell Carcinoma: Currently, there is limited specific research available in the scientific literature detailing the efficacy of either this compound or its aglycone, isofraxidin, against prostate cancer and renal cell carcinoma.

Role in Counteracting Radiotherapy Side Effects

The aglycone of this compound, isofraxidin, has demonstrated a potential role in mitigating the side effects of radiotherapy at a cellular level. In studies involving human leukemia cells, isofraxidin was identified as a possible radio-protector. phytopurify.com It has been shown to protect these cancer cells from apoptosis induced by radiation, a primary mechanism of radiotherapy. researchgate.netphytopurify.com This protective effect is mediated through the regulation of the ROS/mitochondria pathway, suggesting that isofraxidin could help in managing some of the cellular damage associated with cancer radiation treatment. phytopurify.com

Antimicrobial Activities of this compound

The antimicrobial properties of this compound have been evaluated in scientific studies to determine its efficacy against various pathogens.

Reported Antibacterial Properties

Research into the antibacterial effects of this compound has shown limited activity. In a study evaluating compounds isolated from Artemisia afra, this compound (referred to as isofraxidin-7-O-β-D-glucopyranoside) demonstrated insignificant activity against a panel of tested microorganisms, with a minimum inhibitory concentration (MIC) value exceeding 250 µg/mL. mdpi.com Another report also noted that no antibacterial activity was observed when this compound was tested against Staphylococcus aureus. mdpi.comresearchgate.net

Specific testing of this compound against Micrococcus luteus indicates a lack of significant inhibitory effect. In a study where eight compounds, including this compound, were isolated from Chimonanthus nitens and tested for antimicrobial activity, this compound was not among the compounds that showed moderate inhibition against M. luteus. tandfonline.com This suggests that under the tested conditions, this compound is not an effective agent against this particular bacterium.

The table below summarizes the findings from the study on compounds isolated from Chimonanthus nitens and their activity against M. luteus. tandfonline.com

Compound NameCompound Number in StudyInhibition Zone Diameter (mm) vs. M. luteus
Nitensoside A1Not Reported as Active
Nitensoside B2Not Reported as Active
Scopolin39.28 ± 0.62
5,6,7-trimethoxycoumarin410.13 ± 1.09
D-calycanthine5Not Reported as Active
This compound 6 Not Reported as Active
Xeroboside (B1674121)710.02 ± 0.54
Scopoletin89.80 ± 0.45
Gentamicin (Control)N/A24.37 ± 1.73

Potential Antifungal Effects

Investigations into the antifungal properties of this compound have generally indicated limited to no significant activity against the fungal pathogens tested.

In a comprehensive study of extractives from Artemisia afra, this compound was evaluated for its antifungal activity against Candida albicans. The compound showed insignificant activity, with a reported MIC value exceeding 250 µg/mL. researchgate.net Similarly, in a study where various compounds from Chimonanthus nitens were tested for antimicrobial properties, this compound was isolated but was not among the compounds reported to have moderate inhibitory activity. ukchemicalsuppliers.co.uk While some related coumarins showed activity against bacteria in this study, a notable antifungal effect for this compound was not described. ukchemicalsuppliers.co.uk

It is important to distinguish this compound from the similarly named alkaloid, calycanthine, which has demonstrated significant antifungal activity against several plant pathogenic fungi. The current body of research specifically focused on this compound suggests it is not a potent antifungal agent against the strains evaluated so far.

Other Investigated Bioactivities of this compound

Preliminary Investigations into Antithrombotic Properties

The potential of this compound as an antithrombotic agent has not been extensively studied directly. However, preliminary interest stems from its classification as a coumarin, a well-known class of phytochemicals that includes prominent anticoagulant drugs like warfarin (B611796).

Coumarins and their derivatives are recognized for a wide array of biological activities, including anticoagulant properties. These compounds often act as vitamin K antagonists, interfering with the synthesis of clotting factors in the blood, which is the mechanism behind the therapeutic effect of drugs like warfarin and acenocoumarol.

While specific in vitro or in vivo studies detailing the effect of this compound on platelet aggregation or the coagulation cascade are lacking in the current literature, its structural relationship to other bioactive coumarins suggests a potential, yet unproven, role in this area. researchgate.net The general antithrombotic potential of phenolic compounds, the broader class to which coumarins belong, has been noted, but specific research is required to determine if this compound itself possesses clinically relevant anticoagulant or antiplatelet activity. researchgate.net

Molecular Mechanisms of Action and Cellular Targets of Calycanthoside

Elucidation of Signaling Pathway Modulations by Calycanthoside

Mechanism of Action through Reduction of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants, is a key factor in cellular damage. The antioxidant capabilities of natural compounds are often associated with their ability to modulate cellular defense mechanisms, including key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comturkiyeparazitolderg.orgresearchgate.netnih.govnih.gov

While direct studies detailing this compound's specific impact on these enzymes are limited, research on extracts containing this compound and related compounds provides insight into its potential mechanisms. For instance, flavonoids from Eleutherococcus senticosus, which contains this compound, have been shown to protect macrophages under oxidative stress by boosting the activity of intracellular antioxidant enzymes and activating the Nrf2/Keap1/HO-1 signaling pathway. mdpi.com The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidants. researchgate.net The activation of this pathway is a crucial mechanism for protecting against oxidative damage. researchgate.net Similarly, Calycosin, another plant-derived compound with antioxidant properties, has been shown to activate the Nrf2/Keap1 signaling pathway, promoting the expression of several antioxidant enzymes and protecting neurons from oxidative stress-induced death. nih.gov

This compound, as one of the primary bioactive compounds in Eleutherococcus senticosus, is suggested to indirectly or directly influence transcription factors that regulate genes such as MAPK3. mdpi.com The MAPK signaling pathway is involved in cellular responses to oxidative stress. This suggests that this compound's antioxidant effects may be mediated through its influence on these critical signaling cascades.

Table 1: Potential Oxidative Stress Pathways and Markers Modulated by this compound and Related Compounds

Pathway/MarkerModulatory ActionPotential EffectSupporting Context
Nrf2/Keap1 Pathway Potential ActivationUpregulation of antioxidant enzymes mdpi.comresearchgate.netresearchgate.netnih.gov
MAPK Pathway ModulationRegulation of cellular stress response mdpi.com
Antioxidant Enzymes (SOD, CAT, GPx) Potential Enhancement of ActivityReduction of reactive oxygen species mdpi.comturkiyeparazitolderg.orgresearchgate.netnih.govnih.govmdpi.com

Mechanism of Action through Inhibition of Inflammatory Mediators

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can lead to tissue damage. nih.gov This process is orchestrated by a variety of chemical mediators, including cytokines and prostaglandins (B1171923), which are released from cells to regulate the inflammatory response. ksumsc.comtermedia.plivgmu.ruthe-rheumatologist.org

This compound has been shown to modulate inflammatory processes by affecting key signaling pathways and the expression of associated molecules. Research indicates that this compound, as a bioactive component of Eleutherococcus senticosus, can influence the binding affinities of transcription factors for the promoters of genes like Intercellular Adhesion Molecule 1 (ICAM1) and Cathepsin K (CTSK). mdpi.com ICAM1 is a cell surface glycoprotein (B1211001) that is typically upregulated on endothelial cells and leukocytes in response to inflammatory cytokines, playing a crucial role in the recruitment of immune cells to sites of inflammation.

Furthermore, related coumarin (B35378) compounds found alongside this compound in medicinal plants have demonstrated clear anti-inflammatory actions. Scoparone, for example, inhibits the release of inflammatory mediators in macrophages. thegoodscentscompany.com Similarly, fraxin (B1674053) exhibits anti-inflammatory properties. nih.gov The anti-inflammatory effects of many such compounds are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com While direct inhibition of NF-κB by purified this compound requires further specific investigation, its association with plants and compounds known to act on this pathway is significant. mdpi.comresearchgate.net

Table 2: Potential Inflammatory Pathways and Mediators Modulated by this compound

Pathway/MediatorModulatory ActionPotential EffectSupporting Context
Transcription Factors (POU2F3, FOXS1, TGIF2LY) Affects binding affinityRegulation of gene expression (e.g., ICAM1, CTSK) mdpi.com
NF-κB Signaling Pathway Potential InhibitionDecreased production of inflammatory cytokines mdpi.comresearchgate.net
ICAM1 Potential DownregulationReduced immune cell infiltration mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound

The structure-activity relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity. jkchemical.comnih.gov SAR studies are fundamental in medicinal chemistry for optimizing a compound's potency and selectivity by modifying its chemical structure. nih.gov

For this compound, detailed and specific SAR studies are not extensively documented in the available literature. However, general SAR principles for phenolic glycosides and coumarins, the class to which this compound belongs, can provide insights. nih.govwikipedia.org

This compound's structure consists of a coumarin core (specifically, an isofraxidin (B1672238) aglycone) attached to a glucose molecule via a glycosidic bond. wikipedia.orgnih.gov The biological activity of such compounds is generally influenced by:

The Coumarin Nucleus: The planar aromatic ring system is a common scaffold for compounds with anti-inflammatory and antioxidant activities.

Hydroxyl and Methoxyl Groups: The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the coumarin ring are critical for antioxidant activity. These groups can act as hydrogen donors to scavenge free radicals. This compound possesses two methoxy (B1213986) groups on its aromatic ring. nih.gov

The Glycosidic Moiety: The sugar part (glucose in this case) significantly affects the molecule's solubility, bioavailability, and interaction with cellular targets. The glycosidic linkage can influence how the compound is metabolized and whether the active aglycone (isofraxidin) is released at the site of action.

While specific modifications to the this compound molecule and their corresponding effects on activity have not been systematically reported, the combination of the substituted coumarin structure with the glucose unit is responsible for its observed biological properties.

Chemical Synthesis and Derivatization Strategies for Calycanthoside

Progress Towards Total Synthesis of Calycanthoside

The total synthesis of complex natural products is a significant endeavor in organic chemistry that allows for the confirmation of their structure and provides a renewable source for biological studies. chapmanhall.comwikipedia.orgpurdue.edu A thorough review of the scientific literature indicates that, to date, a completed total synthesis of this compound has not been reported. Searches for the total synthesis of this compound often lead to research on calycanthine, a structurally different dimeric cyclotryptamine alkaloid, highlighting a case of mistaken identity in nomenclature. nih.govnih.gov

The synthesis of this compound would present notable challenges, including the stereocontrolled installation of the glucose moiety onto the coumarin (B35378) aglycone, isofraxidin (B1672238). The synthesis of the aglycone itself and the subsequent glycosylation would be key steps in any proposed synthetic route.

Semi-synthesis and Chemical Modification of this compound to Yield Bioactive Derivatives

Semi-synthesis, which utilizes a naturally derived starting material to create new compounds, is a common strategy to produce derivatives of complex molecules. scripps.edumdpi.com This approach is particularly valuable for generating analogues with potentially enhanced or novel biological activities. nih.govnih.gov Chemical modification can involve various strategies, such as altering functional groups to improve properties like stability and bioavailability. nih.govmdpi.comwikipedia.org

Modification of the Glucose Moiety: Alterations to the hydroxyl groups of the sugar, such as through acetylation, methylation, or sulfation, could influence the molecule's solubility and its interaction with biological targets. mdpi.commdpi.com

Modification of the Aglycone: Changes to the coumarin core, for instance at the methoxy (B1213986) groups, could also be explored to understand structure-activity relationships.

The development of such derivatives would be crucial for a comprehensive understanding of this compound's therapeutic potential.

Comparative Analysis of Biological Activities of this compound Derivatives

The synthesis of derivatives of a bioactive natural product is primarily driven by the goal of improving its biological profile. nih.govnih.gov A comparative analysis of the biological activities of these derivatives against the parent compound is a critical step in drug discovery and development. nih.gov Such studies can reveal which structural features are essential for activity and can lead to the identification of analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Pharmacological Profile, Metabolism, and Toxicology of Calycanthoside

Pharmacokinetic Characterization of Calycanthoside (ADME Studies)

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its bioavailability and duration of action. nih.govyoutube.com While comprehensive ADME studies conducted specifically on this compound are not extensively documented in current literature, its pharmacokinetic behavior can be inferred from its chemical structure as a coumarin (B35378) glycoside and from studies on its aglycone, isofraxidin (B1672238). mdpi.comnih.gov

Absorption: Coumarin glycosides, due to their hydrophilic sugar moiety, generally exhibit low absorptivity in the upper gastrointestinal tract. semanticscholar.org It is likely that this compound largely bypasses absorption in the small intestine and transits to the large intestine. semanticscholar.org There, gut microbiota, which produce enzymes like β-glucosidases, hydrolyze the glycosidic bond. semanticscholar.org This process cleaves off the glucose molecule, releasing the more lipophilic aglycone, isofraxidin, which can then be absorbed into systemic circulation. mdpi.comsemanticscholar.org

Studies on pure isofraxidin support this absorption pathway, demonstrating its rapid absorption following oral administration in animal models. nih.govresearchgate.net The pharmacokinetic properties of isofraxidin have been characterized in rats, providing insight into the likely behavior of this compound's primary active component post-metabolism.

Table 1: Pharmacokinetic Parameters of Isofraxidin (Aglycone of this compound) in Rats Following Oral Administration

Parameter Value Source
Tmax (Time to Peak Plasma Concentration) 0.23 h researchgate.net
Cmax (Peak Plasma Concentration) 13.80 µg/mL researchgate.net

| t1/2 (Half-life) | 0.57 h | researchgate.net |

Distribution, Metabolism, and Excretion: Once absorbed, the distribution of the active aglycone is expected to follow patterns typical of other coumarins, reaching various tissues. The liver is anticipated to be a primary site for metabolism. youtube.commdpi.com The compound's relatively short half-life suggests rapid metabolism and subsequent elimination from the body. nih.govresearchgate.net Excretion is the final step, where the drug and its metabolites are removed, primarily via the kidneys into urine or through bile. youtube.com

Metabolic Pathways of this compound in Biological Systems

The biotransformation of xenobiotics is a critical process that converts compounds into forms that can be more easily excreted. uomustansiriyah.edu.iq This typically occurs in two phases: Phase I (modification) and Phase II (conjugation). youtube.com

The metabolic pathway of this compound begins with the essential first step of hydrolysis, as described previously, which is catalyzed by intestinal microbial enzymes. semanticscholar.org

Hydrolysis: The O-glycosidic bond of this compound is cleaved, yielding its aglycone, isofraxidin , and a glucose molecule.

Following absorption, isofraxidin undergoes Phase I and Phase II metabolism, primarily in the liver where drug-metabolizing enzymes are concentrated. youtube.commdpi.com

Phase I Metabolism: These reactions involve oxidation, reduction, or hydrolysis, often catalyzed by the cytochrome P450 (CYP450) enzyme system. youtube.com For isofraxidin, studies in rats have identified specific Phase I metabolites resulting from demethylation and hydroxylation reactions. mdpi.comresearchgate.net Research indicates that isofraxidin can competitively inhibit several key human CYP450 enzymes, including CYP1A2, CYP2E1, and CYP3A4, suggesting a potential for drug-drug interactions if co-administered with substances metabolized by these enzymes. karger.com

Phase II Metabolism: In this phase, the modified metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to significantly increase their water solubility and facilitate excretion. mdpi.com While specific conjugation products of isofraxidin metabolites are not detailed in the available literature, this is a common and expected metabolic route for coumarins and their derivatives. mdpi.com

Table 2: Identified Metabolites of Isofraxidin (from this compound) in Rat Plasma

Parent Compound Metabolite Metabolic Reaction Source
Isofraxidin 7,8-dihydroxy-6-methoxy coumarin O-demethylation mdpi.comresearchgate.net

Preclinical Toxicity Assessment and Safety Profiling of this compound

A thorough toxicological assessment is essential to define the safety profile of any new compound before it can be considered for further development. nih.govresearchgate.net This involves a range of studies, including acute, sub-chronic, and chronic toxicity tests, as well as evaluations for genotoxicity. nih.gov

Currently, there is a lack of published preclinical toxicity studies specifically for isolated this compound. Therefore, its safety profile is not formally established. However, insights can be drawn from the toxicological data of the broader coumarin class of compounds.

Acute toxicity studies in animal models have been performed on numerous coumarin derivatives, with results showing a wide range of potencies. The median lethal dose (LD50) is a standard measure of acute toxicity, with lower values indicating higher toxicity. frontiersin.orgindustrialchemicals.gov.au For the parent compound, coumarin, the oral LD50 in rats is reported to be between 290 and 680 mg/kg of body weight, with the liver being a primary target organ for toxicity. frontiersin.orgindustrialchemicals.gov.auiarc.fr In contrast, other coumarins like esculetin (B1671247) have shown very low acute toxicity, with an oral LD50 in mice of over 2000 mg/kg. frontiersin.orgfrontiersin.org High doses of certain coumarins have been associated with liver and kidney damage in animal models. frontiersin.orgnih.gov

The absence of direct data for this compound necessitates dedicated toxicological studies to determine its specific LD50, identify potential target organs for toxicity, and evaluate its genotoxic potential.

Table 3: Selected Acute Oral Toxicity Data for Related Coumarin Compounds

Compound Test Animal Oral LD50 (mg/kg body weight) Source
Coumarin Rat 290 - 680 industrialchemicals.gov.auiarc.fr
Coumarin Mouse 196 - 780 frontiersin.orgiarc.fr
Esculetin Mouse > 2000 frontiersin.orgfrontiersin.org

Future Directions and Therapeutic Perspectives for Calycanthoside Research

Exploration of Novel Natural Sources and Sustainable Production Methods

Calycanthoside has been isolated from a variety of plant species. Initially identified in plants such as Calycanthus chinensis and Angelica tenuissima, its presence has since been confirmed in other species, including Sarcandra glabra, Eleutherococcus senticosus (also known as Siberian Ginseng), and the roots of Chimonanthus praecox. biosynth.commedchemexpress.comchemfaces.comresearchgate.net Research has also identified it in Melastoma malabathricum and species of the genus Salsola. researchgate.netresearchgate.netmdpi.com

The increasing demand for bioactive compounds like this compound raises concerns about the over-harvesting of its natural sources. For instance, Eleutherococcus senticosus has been listed on the Red List of Endangered Species in Korea due to the depletion of its natural resources. mdpi.com This underscores the critical need for sustainable production methods. Future research is focused on two primary pathways:

Sustainable Cultivation: Developing large-scale artificial cultivation protocols for source plants is a key objective. A major hurdle in the traditional cultivation of plants like E. senticosus is the slow germination process of their seeds. mdpi.com Research centers, particularly in China and South Korea, are attempting to optimize cultivation techniques to ensure a steady and environmentally responsible supply. mdpi.com

Biotechnological Production: Genetic engineering and synthetic biology offer a promising alternative to traditional extraction. Researchers have successfully engineered yeast strains, such as Y. lipolytica, to produce high yields of other polyketides, a class of molecules to which this compound belongs. technologynetworks.com Applying similar metabolic engineering techniques could enable the mass production of this compound in bioreactors, providing a consistent, cost-effective, and sustainable source independent of plant harvesting. technologynetworks.com

In-depth Elucidation of Undiscovered Biological Activities and Associated Molecular Mechanisms

While the anti-inflammatory and antioxidant effects of this compound are recognized, the full spectrum of its biological activities and the underlying molecular mechanisms are still under investigation. biosynth.com Current research indicates that its therapeutic effects are achieved by modulating cellular pathways that inhibit inflammatory mediators and reduce oxidative stress. biosynth.com

Future studies aim to delve deeper into these and other potential activities. For example, research on Eleutherococcus senticosus suggests that its primary bioactive compounds, including this compound, may directly or indirectly influence the binding of transcription factors such as POU2F3, FOXS1, and TGIF2LY to the promoters of key genes like EGFR, MAPK3, ICAM1, and CTSK. mdpi.com Further molecular docking studies and molecular biology experiments are required to validate these preliminary findings and uncover the comprehensive mechanisms of action. mdpi.com Modern pharmacological studies have also pointed towards anti-tumor and immune-regulating effects associated with the plant family Calycanthaceae, suggesting promising avenues for exploring this compound's role in these areas. researchgate.netfrontiersin.org

Development of this compound as a Therapeutic Agent

The known properties of this compound make it a strong candidate for development into a therapeutic agent across various fields.

Chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, affect a significant portion of the global population and are a leading cause of death worldwide. nih.govcost.eu These conditions are characterized by persistent inflammation that can lead to tissue damage and organ failure. nih.govnih.gov The established anti-inflammatory properties of this compound make it a subject of intense interest for developing new treatments for these conditions. biosynth.com Research has shown that extracts from plants containing this compound possess anti-inflammatory effects and that phenylpropanoids are key anti-inflammatory constituents. chemfaces.com Future research will likely focus on evaluating the efficacy of purified this compound in preclinical models of chronic inflammatory diseases to establish its potential as a primary or adjunctive therapy.

Adjuvant therapy is a form of treatment administered after a primary treatment, such as surgery, to eliminate any remaining cancer cells and reduce the risk of recurrence. mayoclinic.orgcancercenter.com These therapies can include chemotherapy, hormone therapy, radiation, or immunotherapy. mayoclinic.org The selection of an adjuvant therapy depends on the cancer type, its stage, and specific cellular characteristics. clevelandclinic.org

Modern pharmacological research has revealed that extracts from Chimonanthus praecox, a known source of this compound, possess anti-tumor properties. researchgate.net Furthermore, studies on Sarcandra glabra, another source plant, have confirmed its use in clinical settings for anti-tumor effects. researchgate.net While direct research on this compound as an adjuvant therapy is still emerging, its potential to modulate cellular pathways and its association with anti-tumor activity in source extracts suggest it could be a valuable candidate. mdpi.com Future studies are needed to investigate whether this compound can enhance the efficacy of conventional chemotherapy agents or help overcome treatment resistance, a common challenge in oncology.

The antioxidant capacity of this compound suggests significant potential for its use in skincare and cosmeceutical products. biosynth.com Antioxidants protect the skin from cellular damage caused by free radicals generated by environmental stressors like UV radiation and pollution. This protective action can help mitigate signs of aging and maintain skin health. The coumarin (B35378) class of compounds, to which this compound belongs, is already utilized in the cosmetics industry. biosynth.comresearchgate.net

Furthermore, studies on Melastoma malabathricum, which contains this compound, have highlighted its potential for medicinal and cosmeceutical applications due to its high antioxidant and flavonoid content. researchgate.netmdpi.com The development of advanced extraction techniques to maximize the yield of these bioactive compounds is underway. mdpi.com This positions this compound as a promising natural ingredient for future formulations aimed at protecting and rejuvenating the skin. biosynth.comcalizcosmetics.comcaudalie.com

Preclinical and Clinical Research Development Pathways for this compound

The transition of a natural compound from a laboratory curiosity to a clinically approved therapeutic agent involves a rigorous development pathway. For this compound, the current body of research is largely in the preclinical phase. This includes in vitro (cell-based) and in vivo (animal model) studies to determine its biological activity, mechanisms of action, and pharmacological profile.

Numerous studies have successfully isolated this compound and evaluated its effects in laboratory settings. chemfaces.com For instance, its anti-inflammatory effects have been demonstrated in cellular models, and its presence in plant extracts has been correlated with therapeutic activities in animal studies. chemfaces.commdpi.com However, comprehensive preclinical data, especially concerning pharmacokinetics and toxicology, are still needed. researchgate.net

To date, there is a lack of published clinical trials involving purified this compound in humans. The development pathway will require:

Comprehensive Preclinical Studies: Extensive testing in animal models to validate its efficacy for specific conditions (e.g., chronic inflammation, cancer) and to establish a preliminary safety profile.

Investigational New Drug (IND) Application: Submission of preclinical data to regulatory agencies to gain approval for human testing.

Phase I, II, and III Clinical Trials: A multi-phase process of testing in human subjects to evaluate safety, dosage, efficacy, and side effects compared to existing treatments.

Further preclinical and subsequent clinical research are essential to fully assess the rationale and safety of using this compound as a medicinal agent. researchgate.net

Standardization and Quality Control Protocols for this compound-Containing Products

The standardization and implementation of rigorous quality control protocols are fundamental for ensuring the consistency, efficacy, and safety of herbal products. For complex botanical preparations, quality control extends beyond simple identification to include the quantification of specific chemical markers. This compound has been identified as a significant bioactive constituent in several medicinal plants, making it a key candidate for use as a chemical marker in the quality assessment of products derived from these sources.

The development of robust quality control procedures for this compound-containing products involves a multi-faceted approach, integrating pharmacognostic evaluation with advanced analytical techniques. These protocols are essential for raw material authentication, monitoring the manufacturing process, and ensuring the final product meets established quality specifications.

This compound as a Potential Quality Marker (Q-Marker)

In the context of traditional medicines, there is a growing emphasis on identifying Quality Markers (Q-Markers) to serve as benchmarks for quality evaluation. Based on the principles of traditional Chinese medicine Q-Marker theory, this compound has been proposed as a potential Q-marker for Tiekuaizi (Radix Chimonanthi), a medicine derived from the roots of Chimonanthus praecox and Chimonanthus nitens. frontiersin.orgnih.gov The selection of this compound, along with other compounds like scopoletin, scopolin, and calycanthine, is intended to create a comprehensive standard for the collection, processing, and production of this traditional remedy. frontiersin.orgnih.govresearchgate.net A recent study analyzing different parts of Chimonanthus salicifolius and Chimonanthus zhejiangensis also screened this compound as one of seven key quality markers to differentiate the plant parts. bvsalud.org

Analytical Methodologies for Standardization

A variety of analytical techniques can be employed for the qualitative and quantitative assessment of this compound in plant materials and finished products. gamanamspmvv.in The choice of method often depends on the specific requirements of the analysis, from initial identification to precise quantification.

Chromatographic Techniques : Chromatography is a cornerstone for the analysis of herbal medicines due to its ability to separate complex mixtures. openrepository.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for the analysis of herbal compounds because of its versatility and reliability in separating non-volatile substances like this compound. openrepository.com It is suitable for both the quantification of the marker compound and for creating chemical fingerprints.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This advanced technique offers higher resolution, speed, and sensitivity compared to conventional HPLC. A UHPLC-MS/MS method has been established for the simultaneous determination of 26 components, including this compound, in different parts of Chimonanthus species. bvsalud.org This method provides precise quantification and is invaluable for comparing the chemical profiles of different plant materials. bvsalud.org

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is a rapid and cost-effective technique suitable for the qualitative analysis and identification of compounds in herbal medicines. openrepository.comnih.gov It can be used to generate chemical fingerprints for multiple samples simultaneously, making it an efficient tool for screening raw materials. openrepository.com

High-Speed Counter-Current Chromatography (HSCCC) : This is a preparative separation technique that has been successfully used to isolate various phenolic compounds from Chimonanthus praecox flowers. nih.govmdpi.com While primarily a separation method, it is crucial for obtaining pure reference standards needed for analytical method development and validation. nih.govmdpi.com

Hyphenated Spectroscopic Techniques : Combining chromatography with mass spectrometry provides powerful tools for unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the structural elucidation and quantification of compounds in complex matrices. gamanamspmvv.inopenrepository.commdpi.com This method has been used to identify this compound in various plant extracts. mdpi.combiocrick.com

Gas Chromatography-Mass Spectrometry (GC-MS) : While primarily used for volatile compounds, GC-MS can be applied to the analysis of derivatized non-volatile compounds or to characterize the essential oil profile of a this compound-containing plant, which can be part of a comprehensive quality assessment. nih.govmdpi.comdergipark.org.tr

Framework for a Quality Control Protocol

A comprehensive quality control protocol for this compound-containing products should incorporate a combination of methods to ensure identity, purity, and consistency. nih.gov Such a framework would typically include the following steps:

Macroscopic and Microscopic Examination : The initial step involves the visual and microscopic inspection of the raw plant material to confirm its identity and check for foreign matter, which is a foundational test for any herbal product. nih.govwho.int

Chemical Fingerprinting : A chemical fingerprint provides a characteristic profile of the herbal extract. Techniques like HPTLC or HPLC are used to generate these fingerprints, which are then compared to a reference standard profile to ensure batch-to-batch consistency and authenticity. nih.govnih.gov

Quantification of Marker Compounds : The concentration of one or more active or marker compounds is determined. For this compound-containing products, validated HPLC or UHPLC-MS/MS methods would be used to quantify this compound to ensure the product meets a predefined potency level. bvsalud.org

Reference Standards : The availability and use of certified reference standards are critical for the accurate quantification of chemical markers. purisys.comphoenix-sci.com this compound is commercially available as a reference standard for this purpose. chemfaces.commedchemexpress.com

By establishing and adhering to such protocols, manufacturers can provide objective, scientific data to verify the quality, consistency, and authenticity of this compound-containing products. nih.gov

Q & A

Q. What are the primary biological activities of Calycanthoside, and what experimental methodologies are used to validate them?

this compound exhibits anti-inflammatory and antibacterial properties. Anti-inflammatory activity is validated using LPS/IFN-γ-induced RAW 264.7 murine macrophages, where NO production is measured via Griess assay (IC₅₀ values typically reported). Antibacterial effects are tested through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains. Structural confirmation involves HPLC-MS and NMR spectroscopy to ensure compound purity (≥95%) .

Q. What standardized protocols exist for isolating this compound from natural sources?

Isolation typically involves ethanol extraction of Angelica tenuissima roots, followed by silica gel chromatography and preparative HPLC. Key parameters include solvent gradients (e.g., acetonitrile/water) and column selection (C18 reverse-phase). Yield optimization requires monitoring temperature (20–25°C) and pH stability during extraction .

Q. How is this compound characterized structurally, and what analytical techniques are critical for quality control?

Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Purity is assessed via HPLC with UV detection at 254 nm. Density functional theory (DFT) calculations may validate spectroscopic data. Reproducibility requires adherence to USP guidelines for natural product characterization .

Q. What in vitro models are appropriate for studying this compound’s anti-inflammatory mechanisms?

Beyond RAW 264.7 macrophages, primary human peripheral blood mononuclear cells (PBMCs) can be used. Mechanistic studies involve ELISA for cytokine profiling (e.g., TNF-α, IL-6) and Western blotting to assess NF-κB pathway inhibition. Dose-response curves (0.1–100 µM) and time-course experiments (6–24 hrs) are critical .

Q. How do researchers ensure the reproducibility of this compound’s bioactivity data?

Reproducibility requires strict control of cell passage numbers, serum batch consistency in culture media, and validation of endotoxin-free reagents. Inter-laboratory validation through collaborative studies and adherence to ARRIVE guidelines for experimental reporting are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in compound purity, cell line heterogeneity, or assay conditions (e.g., LPS concentration). Meta-analyses should normalize data to internal controls (e.g., dexamethasone for anti-inflammatory studies) and employ multivariate regression to identify confounding variables. Replication in orthogonal assays (e.g., qPCR for iNOS expression) adds robustness .

Q. How can computational methods enhance the understanding of this compound’s molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with proteins like cyclooxygenase-2 (COX-2) or TLR4. Pharmacophore modeling identifies key functional groups (e.g., glucoside moiety) for activity. Integration with transcriptomic data (RNA-seq) validates target pathways .

Q. What experimental designs optimize the assessment of this compound’s pharmacokinetics in preclinical models?

Pharmacokinetic studies in rodents use LC-MS/MS to quantify plasma concentrations after oral/intravenous administration. Key parameters include bioavailability (AUC₀–₂₄), half-life (t₁/₂), and tissue distribution. Microsomal stability assays (CYP450 enzymes) and PAMPA for blood-brain barrier permeability inform formulation strategies .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanisms of action?

Multi-omics approaches combine proteomics (LC-MS/MS), metabolomics (GC-TOF), and transcriptomics (single-cell RNA-seq) to map pathway interactions. Network pharmacology models (Cytoscape) identify hub targets, while gene set enrichment analysis (GSEA) links activity to immune response or oxidative stress pathways .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies, and how are they addressed?

Semi-synthesis from fraxetin or microbial biosynthesis (e.g., E. coli expression of glycosyltransferases) can overcome low natural yields. Process optimization involves DoE (design of experiments) to maximize titer in bioreactors. Purification challenges (e.g., isomer separation) require advanced chiral chromatography .

Methodological Considerations

  • Data Analysis : Use Shapiro-Wilk tests for normality assessment and non-parametric tests (Mann-Whitney U) for non-Gaussian data. Report effect sizes (Cohen’s d) for bioactivity comparisons .
  • Ethics & Compliance : For in vivo studies, follow institutional IACUC protocols and ARRIVE 2.0 guidelines. Include power analyses to justify sample sizes .
  • Literature Review : Prioritize primary literature from journals with rigorous peer review (e.g., Journal of Natural Products) and avoid uncorroborated claims from non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.